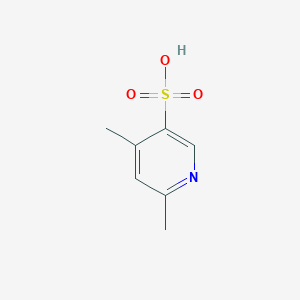

4,6-Dimethylpyridine-3-sulfonic acid

CAS No.: 39112-92-0

Cat. No.: VC8348884

Molecular Formula: C7H9NO3S

Molecular Weight: 187.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39112-92-0 |

|---|---|

| Molecular Formula | C7H9NO3S |

| Molecular Weight | 187.22 g/mol |

| IUPAC Name | 4,6-dimethylpyridine-3-sulfonic acid |

| Standard InChI | InChI=1S/C7H9NO3S/c1-5-3-6(2)8-4-7(5)12(9,10)11/h3-4H,1-2H3,(H,9,10,11) |

| Standard InChI Key | DPQFCTKSLFOUJY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1S(=O)(=O)O)C |

| Canonical SMILES | CC1=CC(=NC=C1S(=O)(=O)O)C |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 187.22 g/mol | |

| CAS Registry Number | 39112-92-0 | |

| Supplier | Synchem OHG (Germany) |

Synthesis and Production Strategies

Hydrogenation of Pyridine-N-Oxide Derivatives

A patent by US5082944A describes an alternative route for pyridine-3-sulfonic acid production, adaptable to the 4,6-dimethyl variant . The process involves:

-

Oxidation: 3-Chloro-4,6-dimethylpyridine is oxidized to its N-oxide using hydrogen peroxide or peracetic acid.

-

Sulfonation: The N-oxide reacts with sodium sulfite () under aqueous conditions at 50–170°C, forming 4,6-dimethylpyridine-3-sulfonic acid-N-oxide.

-

Hydrogenation: Catalytic hydrogenation with Raney nickel () at 80–120°C and 5–7 bar pressure removes the N-oxide group, yielding the final product .

Table 2: Optimized Hydrogenation Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 8–15 g Ni per 100 g substrate | |

| Temperature | 80–120°C | |

| Pressure | 5–7 bar | |

| Reaction Time | 4–7 hours | |

| Yield | 75–80% |

This method achieves high purity () with low ash content () after crystallization from isopropanol .

Physicochemical and Spectroscopic Characteristics

Acidity and Solubility

The sulfonic acid group confers strong acidity, with a comparable to 2,6-dimethylpyridine-3-sulfonic acid (4.80) . The electron-donating methyl groups slightly reduce acidity relative to unsubstituted pyridine-3-sulfonic acid. The compound exhibits high solubility in polar solvents (e.g., water, alcohols) due to its ionic character but limited solubility in nonpolar media.

Stability and Thermal Behavior

4,6-Dimethylpyridine-3-sulfonic acid is stable under ambient conditions but may decompose at elevated temperatures (). Its thermal stability is enhanced by the methyl groups, which hinder oxidative degradation.

Applications in Organic Synthesis and Industry

Building Block for Heterocyclic Derivatives

The sulfonic acid group serves as a versatile handle for further functionalization. For example:

-

Sulfonamide Formation: Reaction with amines produces sulfonamides, which are pharmacologically active motifs .

-

Metal Complexation: The sulfonate anion can coordinate to metal ions, enabling applications in catalysis or materials science.

Future Research Directions

-

Acidity Studies: Experimental determination of the for 4,6-dimethylpyridine-3-sulfonic acid to clarify substituent effects.

-

Catalytic Applications: Exploration of its use in asymmetric catalysis or as a ligand in transition metal complexes.

-

Biological Screening: Evaluation of antimicrobial or anticancer activity in sulfonamide derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume